Crystal Structure Comparison: Dihedral Angle Differences Between 6,7-Dimethyl and 7-(4-Methylphenyl) Analogs
The target compound lacks a published crystal structure. However, the closely related analog 7-(4-methylphenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile has been characterized by single-crystal X-ray diffraction. [1] In this analog, the dihedral angle between the benzothiazole core and the 7-(4-methylphenyl) substituent ring is 31.23(8)°, while the phenyl ring at the 2-position is nearly coplanar with the benzothiazole system (dihedral angle 7.567(2)°). Replacing the bulky 7-(4-methylphenyl) group with the smaller 6,7-dimethyl substitution pattern in the target compound is expected to eliminate this torsional twist, resulting in a more planar benzothiazole core with altered crystal packing and potentially different solid-state properties.
Target: no aryl-aryl twist (6,7-dimethyl)
| Evidence Dimension | Dihedral angle between benzothiazole core and 7-substituent aromatic ring |
|---|---|
| Target Compound Data | No crystal structure available; 7-position carries methyl (CH3), not an aromatic ring, so no analogous dihedral angle exists |
| Comparator Or Baseline | 7-(4-Methylphenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile: dihedral angle 31.23(8)° |
| Quantified Difference | Not applicable (different substituent classes); the 6,7-dimethyl substitution removes the aryl-aryl torsional degree of freedom present in the comparator |
| Conditions | Single-crystal X-ray diffraction, T = 293 K, R factor = 0.056 |
Why This Matters
The absence of a twisted 7-aryl substituent in the target compound may improve aqueous solubility and reduce entropic penalty upon target binding compared to the 7-aryl analog, relevant for medicinal chemistry candidate selection.
- [1] Acta Crystallographica Section E, 2007, E63, o3902. 7-(4-Methylphenyl)-5-(methylsulfanyl)-2-phenyl-1,3-benzothiazole-4-carbonitrile. View Source
